methyl 2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
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Description
Methyl 2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate is a useful research compound. Its molecular formula is C22H22O5 and its molecular weight is 366.413. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Reactivity
Research on compounds similar to methyl 2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate often explores synthetic routes and reactivity. For example, Molchanov et al. (2013) detailed the synthesis and thermal isomerization of related compounds, highlighting the strategies for creating complex organic structures and the potential for generating new materials with unique properties (Molchanov et al., 2013). Similarly, the study by Wakamatsu et al. (2000) on olefin isomerization using RuClH(CO)(PPh3)3 demonstrates the utility of transition metal catalysts in manipulating molecular frameworks, potentially applicable to the modification of benzofuran derivatives (Wakamatsu et al., 2000).
Potential Applications in Materials Science
The structural motif of benzofuran, present in the compound of interest, is often explored for its electronic and photophysical properties. Studies like those by Liu et al. (2013) on organic conjugated derivatives containing twisted acene units, which emit strong blue light, suggest the possibility of using benzofuran derivatives in the development of organic light-emitting diodes (OLEDs) and other photonic applications (Liu et al., 2013).
Applications in Organic Synthesis
Compounds with benzofuran cores serve as key intermediates in the synthesis of complex molecules. The work by Pieters et al. (1999) on dihydrobenzofuran lignans as potential antitumor agents demonstrates the relevance of such structures in medicinal chemistry, particularly in the design of molecules that inhibit tubulin polymerization, a critical mechanism in cancer therapy (Pieters et al., 1999).
properties
IUPAC Name |
methyl 2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O5/c1-22(2,3)15-7-5-14(6-8-15)11-19-21(24)17-10-9-16(12-18(17)27-19)26-13-20(23)25-4/h5-12H,13H2,1-4H3/b19-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQNBPVVFWZSTC-ODLFYWEKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-methyl 2-((2-(4-(tert-butyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate |
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